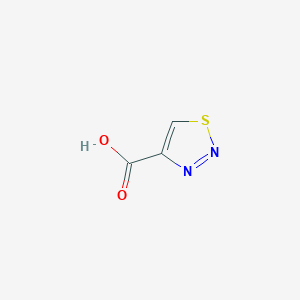

1,2,3-Thiadiazole-4-carboxylic acid

Beschreibung

1,2,3-Thiadiazole-4-carboxylic acid (CAS: 4100-13-4) is a heterocyclic organic compound with the molecular formula C₃H₂N₂O₂S and a molecular weight of 130.12 g/mol. It exists as a yellow solid with a melting point of 227–228°C and is soluble in polar organic solvents like methanol and ethyl acetate . The compound features a thiadiazole ring (a five-membered ring containing sulfur and two nitrogen atoms) substituted with a carboxylic acid group at the 4-position. Its chemical stability and reactivity make it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Key applications include:

- Pharmaceuticals: Derivatives act as inhibitors of human hydroxyacid oxidase 1 (hHAO1), with demonstrated binding to enzyme active sites through interactions with residues like Tyr26, Trp110, and Arg263 .

- Agrochemicals: Used in synthesizing thiamethoxam analogs, a class of neonicotinoid insecticides .

- Material Science: Precursor for dyes, polymers, and photoactive peptides via conjugation reactions .

Eigenschaften

IUPAC Name |

thiadiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-1-8-5-4-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZYBDPHAHGHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=NS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325896 | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4100-13-4 | |

| Record name | 4100-13-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-thiadiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

1,2,3-Thiadiazole-4-carboxylic acid, like other thiadiazole derivatives, has been found to exhibit a broad spectrum of biological activities. . Thiadiazole derivatives have been reported to show myriad biomedical activities such as antifungal, antiviral, insecticidal, antiamoebic, anticancer, and plant activators.

Mode of Action

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring

Biochemical Pathways

Thiadiazole derivatives have been reported to impact a variety of biological processes, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Thiadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer properties

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring, which suggests that the chemical environment could play a role in modulating the action of this compound.

Biologische Aktivität

Chemical Structure and Properties

This compound consists of a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is CHNOS, and it is characterized by the presence of a carboxylic acid group at the fourth position of the thiadiazole ring. The structure can be represented as follows:

This configuration contributes to its chemical reactivity and biological activity.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of thiadiazoles possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition rates of 58% to 66% against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 42 μg/mL compared to fluconazole (MIC = 24–26 μg/mL) .

- Anticancer Properties : Research indicates that compounds containing the thiadiazole ring have potential anticancer effects. A series of 1,2,3-thiadiazole derivatives were synthesized and tested for their anti-proliferative activities on various cancer cell lines. Notably, some compounds exhibited IC50 values as low as 15 nM against specific tumor cell lines .

- Anticonvulsant Activity : Certain thiadiazole derivatives have been evaluated for their anticonvulsant properties. In experimental models, compounds demonstrated protective effects against seizure induction .

- Anti-inflammatory Effects : Thiadiazole derivatives have also been reported to exhibit anti-inflammatory activity, making them potential candidates for treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Hurd-Mori Cyclization : This method involves the reaction of appropriate precursors with semicarbazide in the presence of thionyl chloride to yield substituted thiadiazoles .

- Ultrasonic-Assisted Synthesis : Recent advancements include using ultrasonic waves to enhance reaction yields when synthesizing thiadiazole derivatives from carboxylic acids and thiosemicarbazides .

Case Studies

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study conducted on a series of thiadiazole derivatives showed promising results against various bacterial strains. The presence of halogen substituents on the phenyl ring was found to enhance antibacterial activity significantly .

- Anticancer Evaluation : Another investigation focused on synthesizing new thiadiazole analogs that exhibited potent anti-tumor activity in vitro. Compounds were screened using cell viability assays, where several showed significant inhibition of cancer cell proliferation .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1,2,3-Thiadiazole-4-carboxylic acid and its derivatives have been extensively studied for their potential therapeutic effects. Research indicates that these compounds exhibit a range of biological activities:

- Antimicrobial Activity: Thiadiazole derivatives have shown significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have reported that certain substituted thiadiazoles possess potent antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .

- Anticancer Properties: The compound has been evaluated for its anticancer potential. Thiadiazole derivatives have been synthesized and tested for their ability to inhibit cancer cell proliferation. Some derivatives demonstrated promising results in inducing apoptosis in cancer cells, indicating their potential as anticancer agents .

- Anticonvulsant Activity: Research has documented the anticonvulsant effects of thiadiazole derivatives. A series of compounds were synthesized and tested in animal models, showing efficacy in protecting against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) .

Agricultural Applications

The compound's bioactivity extends to agricultural uses, particularly in plant protection:

- Insecticidal Activity: Thiadiazole derivatives have demonstrated insecticidal properties against various pests. Studies indicate that these compounds can effectively control pest populations while being less harmful to beneficial insects .

- Fungicidal Effects: The application of thiadiazoles in agriculture also includes their use as fungicides. Research has shown that certain derivatives can inhibit the growth of plant pathogens, thereby protecting crops from diseases .

Material Science Applications

In addition to biological applications, this compound is utilized in material science:

- Polymer Chemistry: The compound serves as a building block for synthesizing polymers with enhanced thermal stability and resistance to degradation. Its incorporation into polymer matrices can improve mechanical properties and extend the lifespan of materials used in various industrial applications .

Case Study 1: Antimicrobial Activity

A study explored the synthesis of novel thiadiazole derivatives and their antimicrobial efficacy. The results showed that compounds with specific substitutions exhibited higher activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics.

Case Study 2: Anticancer Research

Research involving the synthesis of thiadiazole-based compounds revealed that some derivatives significantly inhibited the growth of breast cancer cell lines. The study highlighted the mechanism of action involving apoptosis induction and cell cycle arrest.

Analyse Chemischer Reaktionen

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation to form 1,2,3-thiadiazole. This reaction is critical for generating the parent heterocycle:

Formation of Acid Chlorides

Reaction with thionyl chloride (SOCl₂) produces the corresponding acyl chloride, a key intermediate for further derivatization:

Amide and Hydrazide Formation

The carboxylic acid reacts with amines or hydrazines to form amides or carbohydrazides, respectively:

Esterification

The acid forms esters via classical Fischer esterification or via its acyl chloride:

Triazole-Thiadiazine Hybrids

Reaction with thioureas or thiosemicarbazides under microwave irradiation yields triazole-thiadiazine hybrids:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,2,3-thiadiazole-4-carboxylic acid, and how can purity be optimized?

The compound is commonly synthesized via condensation reactions. A validated approach involves reacting this compound derivatives with ammonia or ammonium hydroxide under controlled pH and temperature . For purity optimization, recrystallization from methanol or ethyl acetate is effective due to the compound’s solubility in these solvents . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to confirm intermediate formation and final product purity.

Q. What analytical techniques are most reliable for characterizing this compound?

Key techniques include:

- GC-MS : Identifies molecular ions and fragmentation patterns (e.g., molecular ion peak at m/z 130) .

- FTIR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and thiadiazole ring vibrations at 600–800 cm⁻¹) .

- NMR : ¹H and ¹³C NMR resolve ring protons (δ 7.5–8.5 ppm for thiadiazole protons) and carboxylic acid carbon (δ ~170 ppm) .

- Elemental analysis : Validates empirical formula (C₃H₂N₂O₂S) .

Q. What safety protocols are essential when handling this compound?

The compound is a respiratory and dermal irritant. Mandatory precautions include:

Q. How does the solubility profile of this compound influence experimental design?

The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and moderately in methanol or ethyl acetate . For biological assays, DMSO stock solutions are recommended, with dilution in aqueous buffers to avoid precipitation. Solubility limitations necessitate sonication or mild heating (≤40°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in derivatization reactions?

Derivatization (e.g., esterification, amidation) requires precise control:

Table 1: Optimization Parameters for Amidation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 60–70°C | ↑ 20–30% |

| Molar ratio (acid:amine) | 1:1.2 | ↓ Byproduct |

| Catalyst (PTSA) | 5 mol% | ↑ Efficiency |

Q. What challenges arise in analyzing trace impurities in this compound, and how are they resolved?

GC-MS and LC-MS detect trace impurities (e.g., unreacted precursors or oxidation byproducts). For example, ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (m/z 172) is a common esterification byproduct . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate structural analogs .

Q. How does the thiadiazole ring influence the compound’s bioactivity in medicinal chemistry studies?

The sulfur and nitrogen atoms in the thiadiazole ring enhance electron-deficient character, promoting interactions with biological targets (e.g., enzyme active sites). Derivatives like 1,3,4-thiadiazole thioglycosides show cytotoxic activity via DNA intercalation or kinase inhibition . SAR studies suggest C-4 substituents (e.g., carboxylic acid) improve solubility and binding affinity .

Q. How can contradictory data on reaction yields be reconciled in synthetic protocols?

Discrepancies often stem from solvent purity or moisture content. For example, amidation yields drop with hygroscopic solvents due to hydrolysis. Reproducibility requires:

Q. What role does this compound play in plant secondary metabolism, and how is it detected?

The compound is identified as a secondary metabolite in Caryota urens via GC-MS analysis of flower extracts. Detection involves derivatization (e.g., silylation) to enhance volatility, with retention indices cross-referenced against spectral libraries .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table compares 1,2,3-thiadiazole-4-carboxylic acid with three analogous heterocyclic carboxylic acids:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | C₃H₂N₂O₂S | 130.12 | 227–228 | Methanol, ethyl acetate | Thiadiazole, carboxylic acid |

| 1,3-Thiazole-4-carboxylic acid | C₄H₃NO₂S | 129.13 | Not reported | Polar solvents | Thiazole, carboxylic acid |

| Thiazolidine-4-carboxylic acid | C₄H₇NO₂S | 133.17 | 195–197 | Water, ethanol | Thiazolidine, carboxylic acid |

| 5-Methyl-1,2,3-thiadiazole-4-carboxylic acid | C₄H₄N₂O₂S | 144.15 | Not reported | Organic solvents | Methyl-substituted thiadiazole, carboxylic acid |

Key Observations :

- Ring Systems : The thiadiazole ring (S, N, N) in this compound differs from the thiazole (S, N) in 1,3-thiazole-4-carboxylic acid and the saturated thiazolidine ring in thiazolidine-4-carboxylic acid. These differences influence electronic properties and biological activity .

- Substituents: Methyl or phenoxymethyl substitutions (e.g., 5-methyl-1,2,3-thiadiazole-4-carboxylic acid) enhance lipophilicity (logP = 1.82 for 5-phenoxymethyl derivative) and alter binding affinities in enzyme inhibition .

- Solubility: Thiazolidine-4-carboxylic acid exhibits higher aqueous solubility due to its non-aromatic, saturated ring, whereas thiadiazole derivatives favor organic solvents .

Vorbereitungsmethoden

Hurd-Mori Cyclization of Hydrazones

The Hurd-Mori reaction remains the most widely used method for synthesizing 1,2,3-thiadiazoles. This approach involves cyclization of hydrazones 1 with thionyl chloride (SOCl₂) to form 1,2,3-thiadiazoline-1-ones 2 , which undergo aromatization to yield 1,2,3-thiadiazoles 3 . Hydrolysis of ester or amide derivatives produces the carboxylic acid.

Reaction Mechanism

-

Hydrazone Formation : Substituted carbonyl compounds react with thiosemicarbazide or sulfonylhydrazines to form hydrazones.

-

Cyclization : Treatment with SOCl₂ induces cyclization via a Pummerer-type rearrangement, forming the thiadiazoline-1-one intermediate.

-

Aromatization : Elimination of HCl and H₂O generates the aromatic thiadiazole core.

-

Hydrolysis : Basic or acidic hydrolysis of ester groups (e.g., methyl or ethyl) yields the free carboxylic acid.

Example :

Ethyl 1,2,3-thiadiazole-4-carboxylate (4) is synthesized from ethyl N-carbethoxyhydrazinoformyl acetate. Hydrolysis with 10% NaOH followed by HCl acidification gives this compound (5) in 89% yield.

Wolff Decarboxylation of Substituted Derivatives

Decarboxylation of higher-functionalized thiadiazole carboxylic acids provides a direct route to the target compound.

Procedure

-

Synthesis of 5-Substituted Esters : Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (6) is prepared via cyclization of α-diazo thiocarbonyl precursors.

-

Acid Formation : Saponification of 6 with NaOH yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (7) .

-

Decarboxylation : Heating 7 at 185–195°C under reduced pressure removes CO₂, producing 4-methyl-1,2,3-thiadiazole (8) . Further functionalization or direct synthesis of the unsubstituted acid is achievable by modifying starting materials.

Key Data :

Lawesson’s Reagent-Mediated Cyclization

Lawesson’s reagent (LR) enables efficient cyclization of diazo compounds into thiadiazole esters, which are hydrolyzed to the acid.

Synthetic Pathway

-

Diazo Precursor : Ethyl 2-diazo-3-oxobutanoate (9) reacts with LR in toluene at 100°C.

-

Cyclization : LR facilitates sulfur incorporation, forming ethyl 5-methyl-1,2,3-thiadiazole-4-carboxylate (10) in 84% yield.

-

Hydrolysis : Treatment with aqueous NaOH followed by acid work-up yields this compound (5) .

Advantages :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield (%) | Limitations |

|---|---|---|---|---|

| Hurd-Mori Cyclization | Hydrazones | SOCl₂ | 75–89 | Requires electron-withdrawing groups on hydrazone |

| Wolff Decarboxylation | Substituted esters | Heat | ≥95 | Limited to methyl-substituted precursors |

| Lawesson’s Reagent | Diazo compounds | Lawesson’s reagent | 84 | High-temperature conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.